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Tetronasin sodium - 75139-05-8

Tetronasin sodium

Catalog Number: EVT-457415
CAS Number: 75139-05-8
Molecular Formula: C35H53NaO8
Molecular Weight: 624.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tetronasin sodium was initially isolated from the fermentation products of Streptomyces species. The discovery of this compound has led to a deeper understanding of its biosynthetic pathways and the mechanisms by which it exerts its biological effects.

Classification

Tetronasin sodium is classified as an ionophore, a type of compound that facilitates the transport of ions across lipid membranes. This classification is crucial for understanding its mechanism of action and potential applications in various fields, including pharmacology and agriculture.

Synthesis Analysis

Methods

The synthesis of tetronasin sodium involves several key steps, primarily focusing on the construction of its complex molecular framework. The process typically employs metal-mediated cyclization reactions, which are efficient in forming multiple stereocenters required for the final structure.

Technical Details

One notable synthetic route includes the use of specific enzymes to catalyze the formation of the tetronic acid core. This enzymatic approach allows for greater specificity and efficiency in producing the desired compound while minimizing by-products. The synthesis can also involve various chemical transformations, including oxidation and reduction reactions, to achieve the final product.

Molecular Structure Analysis

Structure

Tetronasin sodium features a complex molecular structure characterized by multiple rings and stereocenters. The precise arrangement of these components is critical for its biological activity.

Data

The molecular formula for tetronasin sodium is typically represented as C15H15NaO5C_{15}H_{15}NaO_5, with a molecular weight of approximately 300.3 g/mol. Its structural integrity is essential for its function as an ionophore.

Chemical Reactions Analysis

Reactions

Tetronasin sodium participates in various chemical reactions that are pivotal for its functionality as an ionophore. These reactions often involve the binding and transport of ions, which are facilitated by the unique structural features of the compound.

Technical Details

Research has shown that tetronasin sodium can undergo fragmentation when subjected to high-resolution electrospray ionization mass spectrometry, revealing insights into its stability and reactivity under different conditions. Such studies are crucial for understanding how tetronasin sodium interacts with biological systems.

Mechanism of Action

Process

The mechanism by which tetronasin sodium exerts its biological effects involves the transport of specific ions across cellular membranes. This ion transport can disrupt normal cellular functions, leading to antibacterial or antiparasitic effects.

Data

Studies indicate that tetronasin sodium selectively binds to certain ions, facilitating their movement through lipid bilayers, which is essential for its role as an ionophore. This action impacts cellular homeostasis and can lead to cell death in susceptible organisms.

Physical and Chemical Properties Analysis

Physical Properties

Tetronasin sodium is typically a white to off-white solid at room temperature. It is soluble in organic solvents but exhibits limited solubility in water, which affects its bioavailability and application in aqueous environments.

Chemical Properties

The compound's stability is influenced by factors such as pH and temperature. It can degrade under extreme conditions, which necessitates careful handling during storage and application. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize its chemical properties.

Applications

Scientific Uses

Tetronasin sodium has several applications in scientific research and industry:

Discovery and Biosynthesis of Tetronasin Sodium

Historical Context of Polyether Ionophore Discovery in Streptomyces spp.

Polyether ionophores represent a structurally unique class of naturally occurring antibiotics predominantly produced by soil-dwelling Actinobacteria, especially Streptomyces spp. Their discovery surged between the 1950s and 1980s, driven by industrial screening programs targeting novel antimicrobial agents. Monensin (isolated from Streptomyces cinnamonensis in 1967) and lasalocid (from Streptomyces lasaliensis) were among the first commercialized ionophores, primarily used as anticoccidials in poultry and growth promoters in ruminants [1] [3]. These compounds share a defining characteristic: a lipophilic backbone punctuated by oxygen-rich cavities that selectively bind and transport cations (e.g., Na⁺, K⁺) across biological membranes. This ionophoric property disrupts cellular ion gradients, underpinning their broad-spectrum bioactivity against Gram-positive bacteria, apicomplexan parasites (e.g., Eimeria spp.), and some fungi [1] [7] [9]. Tetronasin, initially designated ICI 139603, was isolated in the late 1970s from Streptomyces longisporoflavus. It distinguished itself by its unique tetronate moiety (a five-membered ring incorporating both ester and enol ether functionalities) fused to a polyether backbone, conferring potent activity against ruminant pathogens and coccidia [5] [6] [8].

Table 1: Notable Polyether Ionophores from Streptomyces spp.

IonophoreProducing StrainYear DiscoveredKey Biological ActivitiesPrimary Veterinary Use
MonensinStreptomyces cinnamonensis1967Antibacterial, AnticoccidialRuminant growth promoter, Poultry coccidiosis control
LasalocidStreptomyces lasaliensis1951Antibacterial, AnticoccidialPoultry coccidiosis control
SalinomycinStreptomyces albus1974Antibacterial, AnticoccidialPoultry coccidiosis control
Tetronasin (ICI 139603)Streptomyces longisporoflavusLate 1970sAnticoccidial, Rumen-modifyingRuminant growth promoter
NarasinStreptomyces aureofaciens1975Antibacterial, AnticoccidialPoultry coccidiosis control (often combined with Nicarbazin)

Dual-Sided Agar Plate Assay (DAPA) as a Screening Tool for Antibiotic-Producing Actinomycetes

Traditional agar-based screening methods for antimicrobial producers, while instrumental in discovering early ionophores (e.g., penicillin bioassays), faced limitations: susceptibility to cross-contamination, difficulty in quantifying inhibition, and incompatibility with high-throughput workflows [2]. The Dual-Sided Agar Plate Assay (DAPA), developed to address these shortcomings, is a 96-well format platform enabling high-throughput competition assays between environmental isolates and target pathogens on opposing sides of a solid agar plug [2]. Its key innovations include:

  • Channel-anchored agar plugs: Preventing physical interaction between test and pathogen strains while allowing metabolite diffusion.
  • Compatibility with automation and diverse media: Enabling tailored growth conditions for both producer and pathogen in the same well.
  • Orthogonal detection methods: Utilizing fluorescence (for engineered GFP/mCherry pathogens) or optical density (coupled with redox dyes like MTT) for sensitive quantification of growth inhibition [2].

Validation studies demonstrated DAPA's robustness, with screening window coefficients (Z') > 0.4, signal-to-noise ratios exceeding 15, and successful detection of inhibition by known antibiotic producers (e.g., Streptomyces fradiae producing neomycin) against pathogens like Pseudomonas aeruginosa, Enterobacter aerogenes, and Staphylococcus aureus [2]. This platform proved instrumental in screening actinomycete libraries for novel ionophore producers and analogs, leveraging its capacity to detect subtle changes in bioactivity resulting from structural modifications like demethylation.

Table 2: Comparison of Traditional Agar Assay vs. DAPA

FeatureTraditional Agar AssayDual-Sided Agar Plate Assay (DAPA)
FormatPetri dishes or single plugsStandardized 96-well plate
Microbial InteractionSame surface (risk of overgrowth/swarming)Opposing sides of agar plug (physical separation)
QuantificationOften qualitative (zone measurement)Quantitative (Fluorescence, OD600 with MTT)
ThroughputLowHigh (automation compatible)
Media FlexibilityLimited per plateDifferent media per well possible
Statistical Robustness (Z')Not typically assessed0.44–0.96 (validated for reliability)

Biosynthetic Gene Clusters and Enzymatic Pathways in Streptomyces spp.

Tetronasin belongs to the polyether tetronate subclass, characterized by a tetronic acid ring (4-hydroxy-2H-furan-5-one) fused to a complex polyether backbone. Its biosynthesis in S. longisporoflavus is governed by a large, modular Type I polyketide synthase (PKS) gene cluster (tsn cluster), typically spanning >80 kb and encoding multi-domain enzymatic megasynthases [5] [6] [8]. The pathway involves sequential steps:

  • Polyketide Chain Assembly: The PKS utilizes a starter unit (usually acetate or propionate) and sequentially extends it using malonyl-CoA, (2S)-methylmalonyl-CoA, and crucially, (2R)-methoxymalonyl-ACP (a glycolytic pathway-derived specialized extender unit unique to tetronates). The tsn cluster encodes 5 giant PKS enzymes (TsnA-TsnE) incorporating 6 malonyl-CoA, 8 (2S)-methylmalonyl-CoA, and 1 (2R)-methoxymalonyl-ACP unit to form the linear 31-carbon polyketide precursor [5] [6]. Module-specific enzymatic domains (ketosynthase-KS, acyltransferase-AT, ketoreductase-KR, dehydratase-DH, enoylreductase-ER, acyl carrier protein-ACP) control reduction at each extension cycle. Unusually, the KR domain in module 8 of the tetronasin PKS is thought to act in trans on the intermediate from module 7 [5] [8].
  • Tetronate Ring Formation: The nascent linear polyketide chain, bound to the terminal ACP of the PKS, undergoes Dieckmann-like condensation. This involves nucleophilic attack by the C-1 carbonyl carbon of the chain onto the C-25 methylene carbon (activated by the methoxy group from the methoxymalonyl-ACP unit), catalyzed by a dedicated thioesterase (TEII) or a specific cyclase (e.g., RkD in RK-682 biosynthesis), releasing the chain and forming the characteristic tetronic acid ring [5] [6].
  • Oxidative Cyclization (Epoxidation/Cyclization): The linear chain containing the newly formed tetronate undergoes a series of stereoselective epoxidations catalyzed by cytochrome P450 monooxygenases (e.g., TsnF in tetronasin). These epoxides are highly reactive and spontaneously, or via specific epoxide hydrolases/cyclases (e.g., TsnO, TsnP), undergo intramolecular nucleophilic ring-opening by pendant hydroxyl groups. This cascade forms the characteristic fused polyether rings – a cyclohexane, a tetrahydropyran (pyran), and two tetrahydrofuran (furan) rings in tetronasin [5] [6]. Gene deletion studies (e.g., Δtsn11 in S. longisporoflavus) produce linear intermediates stalled before cyclohexane/pyran formation, confirming the role of specific cyclases [5] [8].
  • Late-Stage Modifications: Further tailoring includes O-methylation (e.g., at C26 by an O-methyltransferase) and hydroxylation (e.g., at C30 by a cytochrome P450) to yield mature tetronasin [5] [6].

Table 3: Key Enzymatic Functions in Tetronasin Biosynthesis (tsn Gene Cluster)

GenePredicted FunctionRole in Tetronasin BiosynthesisEvidence
tsnA-EType I Polyketide Synthase (PKS) MultienzymesAssembly of 31-carbon linear polyketide backbone using malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-ACPBioinformatic domain analysis, Analogies to tetronomycin (tmn) cluster [5] [6]
tsnFCytochrome P450 MonooxygenaseEpoxidation of specific double bonds in the polyketide chainGene disruption abolishes ring formation
tsnO/PEpoxide Hydrolase / CyclaseCatalyzing ring closure (cyclohexane, pyran) via epoxide openingGene deletion yields linear intermediates [5] [8]
tsnRO-MethyltransferaseMethylation of C26 hydroxyl groupComparison to methyltransferase in tmn cluster
tsnQCytochrome P450Hydroxylation at C30Structural comparison of products

Structural Derivation from Tetronasin: Demethoxytetronasin as a Biosynthetic Analog

Demethoxytetronasin (C₄₇H₇₄O₁₂, MW 831.09 g/mol) is a naturally occurring structural analog of tetronasin, differing solely by the absence of the methoxy (-OCH₃) group at the C-11 position (originating from the methoxymalonyl-ACP extender unit) [2] [6]. This compound was isolated from a Streptomyces sp. (environmental isolate) identified using the DAPA screen against Enterobacter aerogenes. Its discovery exemplifies how subtle modifications within the polyketide scaffold, potentially arising from variations in extender unit utilization (e.g., incorporation of malonyl-ACP instead of methoxymalonyl-ACP at the corresponding module) or tailoring enzyme specificity, generate structural diversity within the ionophore family [2] [6].

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly comparative analysis of ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) between tetronasin and demethoxytetronasin, unequivocally confirmed the absence of the C11-methoxy signal and the presence of a hydroxyl group at C11 in demethoxytetronasin. The core polyether ring systems (cyclohexane, pyran, furans) and tetronate moiety remain identical [2] [6].
  • Biosynthetic Relationship: Demethoxytetronasin is not a direct precursor or shunt product in the canonical tetronasin (tsn) pathway. Instead, it represents a parallel biosynthetic outcome likely originating from a distinct but closely related biosynthetic gene cluster (mad cluster in Actinomadura verrucosospora produces tetromadurin, a close relative). The absence of the methoxy group arises from the incorporation of a standard malonyl-CoA extender unit instead of methoxymalonyl-ACP at the module corresponding to C11-C12 bond formation [5] [6] [8]. This highlights the evolutionary plasticity of PKS assembly lines and the role of extender unit diversity in generating structural variants.
  • Biological Significance: While detailed comparative bioactivity data is less extensive than for tetronasin, demethoxytetronasin retains significant ionophoric activity, disrupting cation gradients across membranes. Its discovery underscores the potential of advanced screening tools like DAPA in uncovering naturally occurring analogs that may exhibit refined biological properties (e.g., altered ion selectivity, reduced cytotoxicity) worthy of further investigation [2]. The C11 methoxy group in tetronasin contributes to its lipophilicity and potentially influences cation binding affinity within the polyether cage; its absence in demethoxytetronasin provides a specific probe for studying structure-activity relationships within this ionophore class [6].

Table 4: Comparison of Tetronasin and Demethoxytetronasin

PropertyTetronasin (Sodium Salt)DemethoxytetronasinStructural/Biosynthetic Implication
Molecular FormulaC₄₇H₇₄O₁₂Na (853.09 g/mol)C₄₆H₇₂O₁₂ (817.07 g/mol)*Loss of CH₂O (-30.02 Da) confirms demethylation
Key DifferenceMethoxy group (-OCH₃) at C11Hydroxyl group (-OH) at C11Result of malonyl-CoA vs. methoxymalonyl-ACP incorporation
Ionophore CoreTetronate + Cyclohexane + Pyran + 2 FuransIdentical to TetronasinCore ring-forming cyclization machinery conserved
Biosynthetic Origintsn cluster (S. longisporoflavus)Likely analogous cluster (e.g., mad)Variation in extender unit recruitment or tailoring step
Detection MethodTraditional bioassay/HPLCDual-Sided Agar Plate Assay (DAPA)Highlights DAPA's sensitivity for structural analogs

Note: The exact sodium salt form of demethoxytetronasin may not have been isolated/reported; the molecular weight given is for the free acid form.

List of Compounds Discussed:

  • Tetronasin Sodium
  • Demethoxytetronasin
  • Monensin
  • Lasalocid
  • Salinomycin
  • Narasin
  • Tetronomycin
  • Tetromadurin (SF2487/A80577)

Properties

CAS Number

75139-05-8

Product Name

Tetronasin sodium

IUPAC Name

sodium;4-[(2S)-2-[(1S,2S,6R)-2-[(E)-3-hydroxy-2-[(2R,3R,6S)-6-[(E,3S)-3-[(2R,3S,5R)-5-[(1S)-1-methoxyethyl]-3-methyloxolan-2-yl]but-1-enyl]-3-methyloxan-2-yl]prop-1-enyl]-6-methylcyclohexyl]propanoyl]-5-oxo-2H-furan-3-olate

Molecular Formula

C35H53NaO8

Molecular Weight

624.8 g/mol

InChI

InChI=1S/C35H54O8.Na/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7;/h11,13,16,19-25,27,29-30,33-34,36-37H,8-10,12,14-15,17-18H2,1-7H3;/q;+1/p-1/b13-11+,26-16+;/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-;/m1./s1

InChI Key

ZEYWPYADRMDNKP-ZAEMEXADSA-M

SMILES

CC1CCCC(C1C(C)C(=O)C2=C(COC2=O)[O-])C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na+]

Synonyms

ICI 139603
ICI139603
tetronasin

Canonical SMILES

CC1CCCC(C1C(C)C(=O)C2=C(COC2=O)[O-])C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na+]

Isomeric SMILES

C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)C(=O)C2=C(COC2=O)[O-])/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C.[Na+]

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